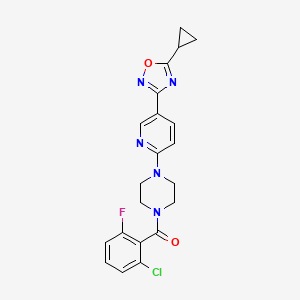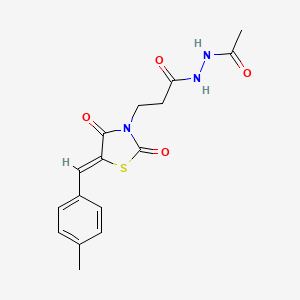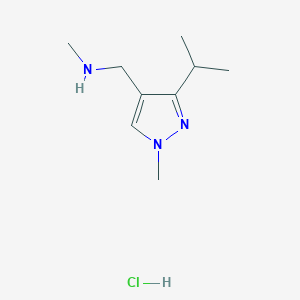![molecular formula C12H9F2N3O2 B2473937 N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide CAS No. 2191110-69-5](/img/structure/B2473937.png)
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFO is a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), which is a transcription factor that plays a crucial role in the adaptation of cells to low oxygen levels.
作用機序
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide exerts its effects by inhibiting the activity of HIF-1, which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. HIF-1 is composed of two subunits, HIF-1α and HIF-1β. Under normoxic conditions, HIF-1α is rapidly degraded by the proteasome, while HIF-1β is stable. Under hypoxic conditions, HIF-1α is stabilized, and the HIF-1 complex is formed, which then activates the expression of genes involved in angiogenesis, glycolysis, and cell survival. This compound inhibits the activity of HIF-1 by binding to the hydroxylated proline residues on HIF-1α, which are required for its degradation by the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in angiogenesis, glycolysis, and cell survival, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiotherapy. In neurons, this compound protects against ischemia and hypoxia-induced damage by reducing oxidative stress, inflammation, and apoptosis.
実験室実験の利点と制限
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high potency as an HIF-1 inhibitor, its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, and its neuroprotective effects. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide. One area of research is the development of more potent and selective HIF-1 inhibitors that can be used in cancer therapy and neuroprotection. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that could lead to more effective treatments for cancer and other diseases.
合成法
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide can be synthesized using a variety of methods, including microwave-assisted synthesis, palladium-catalyzed coupling reactions, and copper-catalyzed azide-alkyne cycloaddition. The most commonly used method for synthesizing this compound is the copper-catalyzed azide-alkyne cycloaddition, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The resulting compound is then subjected to further reactions to produce this compound.
科学的研究の応用
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, this compound has been shown to inhibit the growth of tumors by blocking the activity of HIF-1, which is known to promote tumor growth and survival under hypoxic conditions. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In neuroprotection, this compound has been shown to protect neurons from damage caused by ischemia and hypoxia, which are conditions that can lead to brain injury and neurodegenerative diseases.
特性
IUPAC Name |
N-[3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-2-9(18)15-8-5-3-4-7(6-8)11-16-12(10(13)14)19-17-11/h2-6,10H,1H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRAEJKLFVJWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)
![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)



![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)
![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)


![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)
![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)